molecular formula C20H17ClN4O3S3 B12152878 methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

Cat. No.: B12152878
M. Wt: 493.0 g/mol
InChI Key: NBCLJYFAJAPICR-YVNNLAQVSA-N
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Description

Methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate is a complex organic compound featuring a thiadiazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds.

    Formation of the Hydrazone Linkage: This involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced thiadiazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate is likely related to its ability to interact with biological macromolecules. The thiadiazole ring and chlorophenyl group may facilitate binding to enzymes or receptors, altering their activity. The compound may also interfere with cellular processes by generating reactive oxygen species or disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-[[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate
  • Methyl 4-[(E)-[[2-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

Uniqueness

The uniqueness of methyl 4-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17ClN4O3S3

Molecular Weight

493.0 g/mol

IUPAC Name

methyl 4-[(Z)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H17ClN4O3S3/c1-28-18(27)14-8-6-13(7-9-14)10-22-23-17(26)12-30-20-25-24-19(31-20)29-11-15-4-2-3-5-16(15)21/h2-10H,11-12H2,1H3,(H,23,26)/b22-10-

InChI Key

NBCLJYFAJAPICR-YVNNLAQVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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